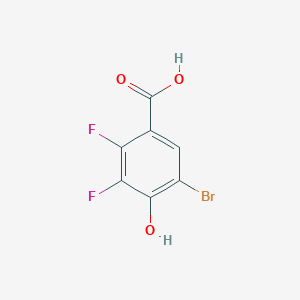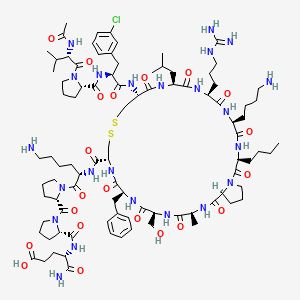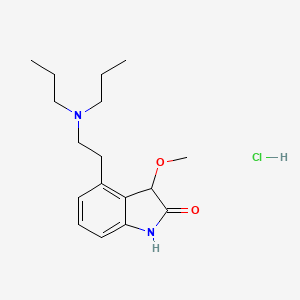
3-Methoxy Ropinirole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H26N2O2·HCl and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group at the third position enhances its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyindole.
Alkylation: The indole derivative undergoes alkylation with 2-(di-n-propylamino)ethyl chloride under basic conditions to form the intermediate.
Cyclization: The intermediate is then cyclized to form the indolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to maximize product formation.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions: 3-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Parent amine.
Substitution Products: Halogenated derivatives.
科学的研究の応用
3-Methoxy Ropinirole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control .
作用機序
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its interaction with dopamine receptors. It has a high affinity for D2 and D3 dopamine receptors, where it acts as an agonist. This interaction stimulates the postsynaptic dopamine receptors in the brain, mimicking the effects of dopamine and alleviating symptoms of dopamine deficiency disorders .
類似化合物との比較
Ropinirole: The parent compound, used for similar therapeutic purposes.
Pramipexole: Another non-ergoline dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease.
Uniqueness: 3-Methoxy Ropinirole Hydrochloride is unique due to the presence of the methoxy group, which enhances its pharmacokinetic properties and potentially its efficacy and safety profile compared to its analogs .
特性
分子式 |
C17H27ClN2O2 |
|---|---|
分子量 |
326.9 g/mol |
IUPAC名 |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChIキー |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
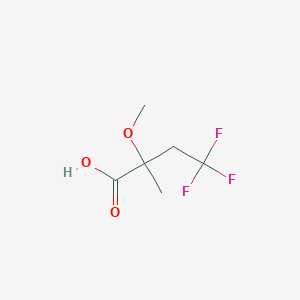
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
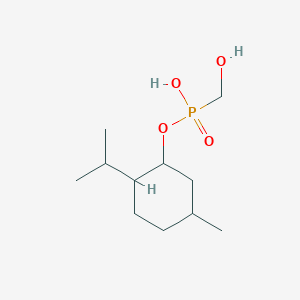
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
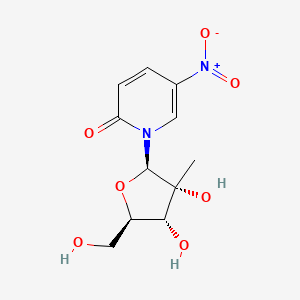
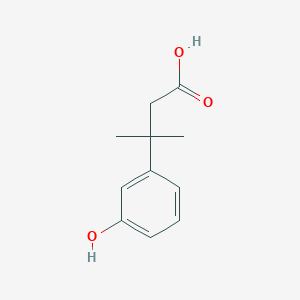
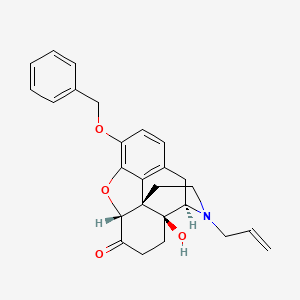
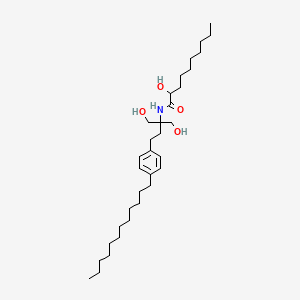

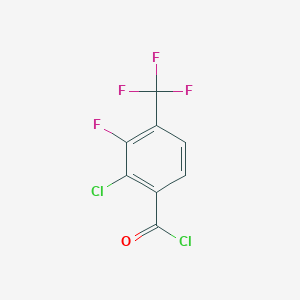
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
